Baclofen-d4

Forensic Toxicology Therapeutic Drug Monitoring LC-MS/MS

Baclofen-d4 is the only analytically valid internal standard for baclofen quantification by LC-MS/MS or GC-MS—unlabeled baclofen or analog IS (e.g., tizanidine) cannot correct for matrix effects or compensate for baclofen's 35% degradation in whole blood within three weeks. As a stable isotope-labeled analog that co-elutes with the target analyte, it ensures regulatory-grade accuracy (recoveries 97.1%–102.5%, RSD ≤ 5.0%) required for FDA ANDA/DMF submissions, therapeutic drug monitoring in alcohol use disorder, and forensic postmortem toxicology. Supplied as a neat solid with documented isotopic enrichment and purity. Research Use Only.

Molecular Formula C10H12ClNO2
Molecular Weight 217.68 g/mol
CAS No. 1189938-30-4
Cat. No. B563136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaclofen-d4
CAS1189938-30-4
Synonymsβ-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4;  β-(Aminomethyl)-p-chlorohydrocinnamic Acid-d4;  β-(4-Chlorophenyl)-GABA-d5;  Ba-34647-d4;  Baclon-d4;  Clofen-d4;  Lioresal-d4; 
Molecular FormulaC10H12ClNO2
Molecular Weight217.68 g/mol
Structural Identifiers
InChIInChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D
InChIKeyKPYSYYIEGFHWSV-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baclofen-d4 (CAS 1189938-30-4) – Essential Deuterated Internal Standard for LC-MS/MS Bioanalysis of Baclofen


Baclofen-d4 is a deuterium-labeled analog of the GABAB receptor agonist baclofen (unlabeled CAS: 1134-47-0) [1]. This stable isotope-labeled compound incorporates four deuterium atoms at the 2,3,5,6 positions of the 4-chlorophenyl ring . Its primary designation is as an internal standard (IS) for the quantitative analysis of (±)-baclofen in complex biological matrices using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . As a research-use-only (RUO) material, it is supplied as a certified reference solution (e.g., 100 μg/mL in methanol) or as a neat solid with documented purity and isotopic enrichment suitable for method validation and routine analysis in clinical toxicology, forensic science, and pharmaceutical research .

Baclofen-d4 (CAS 1189938-30-4) – Why Generic Analogs Cannot Substitute as an Internal Standard for Baclofen


The substitution of Baclofen-d4 with unlabeled baclofen, a structurally similar analog, or a non-isotopic internal standard is not analytically valid for quantitative LC-MS/MS [1]. Unlabeled baclofen cannot be distinguished from the target analyte, rendering quantification impossible. Analog internal standards (e.g., tizanidine or other GABAB modulators) exhibit different physicochemical properties, resulting in distinct ionization efficiencies and chromatographic retention times that fail to co-elute with the analyte [2]. This leads to inadequate compensation for matrix effects—a primary source of error in bioanalysis—which is critical given baclofen's observed 35% degradation in whole blood within three weeks, irrespective of storage temperature [3]. Only a stable isotope-labeled analog like Baclofen-d4, which co-elutes with the analyte and experiences near-identical matrix effects and ionization efficiency, can correct for these variables, ensuring the accuracy and precision required for regulatory compliance .

Baclofen-d4 (CAS 1189938-30-4) – Quantified Differentiation from Closest Analogs


Analytical Performance: Validated Accuracy and Precision in Hair Matrix Using Baclofen-d4

In a validated LC-MS/MS method for quantifying baclofen in human hair, the use of Baclofen-d4 as the internal standard enabled method accuracy ranging from 96.0% to 110.9% and precision (CV) of less than 9.3% across a concentration range of 10-5000 pg/mg [1]. This performance, achieved in a complex biological matrix, directly contrasts with the inherent inaccuracies introduced when using non-isotopic or analog internal standards, which are subject to unaccounted matrix effects and ionization variability [2].

Forensic Toxicology Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Comparative Isotype Performance: Deuterium (Baclofen-d4) vs. 13C-Labeled Internal Standards

While both deuterium (²H) and carbon-13 (13C) labeled internal standards are used in LC-MS/MS, they differ in performance. Deuterated standards like Baclofen-d4 can exhibit a slight chromatographic retention time shift relative to the unlabeled analyte due to the mass difference from replacing hydrogen with deuterium [1]. 13C-labeled standards, however, typically show no such shift [2]. Despite this known class-level property of deuterated IS, the high purity (≥99% deuterated forms, including d1-d4) and defined isotopic labeling position on the aromatic ring of Baclofen-d4 ensures it remains the most widely adopted and validated choice for baclofen analysis, as evidenced by its use in numerous peer-reviewed studies .

Stable Isotope Labeling LC-MS/MS Bioanalysis Internal Standard Selection Isotope Effects

Sourcing Differentiation: Regulatory-Ready Characterization Data for Method Validation

Baclofen-d4 sourced from specialized vendors like ISP Standards is supplied with comprehensive characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . In contrast, sourcing from general chemical suppliers may provide only basic purity data (e.g., ≥95% by HPLC, 95% atom D) , which may be insufficient for the rigorous documentation required in regulated pharmaceutical development and forensic toxicology.

Regulatory Compliance Method Validation Quality Control ANDA

Baclofen-d4 (CAS 1189938-30-4) – Optimized Application Scenarios for Analytical and Research Use


Forensic and Clinical Toxicology: Compliance Monitoring via Hair Analysis

Baclofen-d4 is essential for forensic and clinical toxicology laboratories developing or implementing validated LC-MS/MS methods for therapeutic drug monitoring. As demonstrated by Larabi et al. (2017), its use enables accurate quantification of baclofen in hair (range 10-5000 pg/mg) with excellent accuracy (96.0-110.9%) and precision (<9.3%) [1]. This application is critical for objectively assessing patient compliance in alcohol use disorder treatment, providing data that is not obtainable through unverified or non-validated methods [1].

Pharmaceutical Quality Control: ANDA and DMF Submissions

For pharmaceutical companies developing generic baclofen formulations, Baclofen-d4 is an indispensable reference standard for method validation (AMV) and quality control (QC) as required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to the FDA . It provides the necessary traceability for impurity profiling and stability studies, ensuring methods meet International Conference on Harmonization (ICH) guidelines for accuracy (recoveries 97.1%-102.5%) and precision (RSD ≤ 5.0%) [2].

Bioequivalence and Pharmacokinetic (PK) Studies

In clinical research for generic drug development, Baclofen-d4 is the required internal standard for quantifying baclofen in human plasma to establish bioequivalence. A validated method using Baclofen-d4 in plasma, with a lower limit of quantification (LLOQ) of 20.1 ng/mL, demonstrates its utility in generating the precise, reproducible data needed for regulatory submission of a new generic product [3].

Advanced Post-Mortem and Alternative Matrix Analysis

Forensic toxicologists investigating deaths where baclofen may be involved rely on Baclofen-d4 to achieve accurate quantification in challenging, non-standard matrices. Its use has enabled the quantification of baclofen in pleural fluid (394 ng/mL), fly larvae (766 ng/g), and body hair (0.91 ng/mg) from a decomposing body, which is crucial for determining exposure history [4]. This application highlights the compound's critical role in compensating for matrix effects in highly degraded biological samples, where baclofen is known to degrade by 35% in blood within three weeks [4].

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